4-Formyl-3-nitrosobenzoic acid

Medicinal Chemistry Organic Synthesis Analytical Chemistry

4-Formyl-3-nitrosobenzoic acid (CAS 104932-55-0) is an aromatic compound with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol. Its structure features a benzoic acid core substituted with a formyl group (-CHO) at the 4-position and a nitroso group (-NO) at the 3-position.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 104932-55-0
Cat. No. B14337028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-nitrosobenzoic acid
CAS104932-55-0
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N=O)C=O
InChIInChI=1S/C8H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9-13/h1-4H,(H,11,12)
InChIKeyUBDPLMRTSCNLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-3-nitrosobenzoic Acid (CAS 104932-55-0): Physicochemical Properties and Procurement Specifications


4-Formyl-3-nitrosobenzoic acid (CAS 104932-55-0) is an aromatic compound with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol . Its structure features a benzoic acid core substituted with a formyl group (-CHO) at the 4-position and a nitroso group (-NO) at the 3-position [1]. Computed physicochemical properties include an XLogP of 0.3, a topological polar surface area (TPSA) of 83.8 Ų, and an exact mass of 179.02185 Da . The compound serves as a synthetic intermediate with potential applications in medicinal chemistry and materials science, though its specific research uses remain largely unexplored in the primary literature.

Why 4-Formyl-3-nitrosobenzoic Acid (CAS 104932-55-0) Cannot Be Substituted by Generic Analogs


The unique 3-nitroso-4-formyl substitution pattern of 4-formyl-3-nitrosobenzoic acid (C₈H₅NO₄, MW 179.13) confers distinct physicochemical and reactivity profiles that differentiate it from its closest structural analogs. Direct substitution with compounds such as 4-formyl-3-nitrobenzoic acid (C₈H₅NO₅, MW 195.13), 4-formylbenzoic acid (C₈H₆O₃, MW 150.13), or 3-nitrosobenzoic acid (C₇H₅NO₃, MW 151.12) introduces quantifiable changes in molecular weight, lipophilicity, and polar surface area, as detailed in the evidence guide below [1]. These differences directly impact chromatographic behavior, reactivity in condensation or cycloaddition reactions, and the ability to serve as a precise building block in synthetic sequences, rendering generic substitution invalid for applications requiring specific molecular recognition, regioselective transformation, or exact mass matching [1].

Quantitative Differentiation of 4-Formyl-3-nitrosobenzoic Acid (CAS 104932-55-0) from Closest Structural Analogs


Molecular Weight Differentiation: 4-Formyl-3-nitrosobenzoic Acid vs. 4-Formyl-3-nitrobenzoic Acid

4-Formyl-3-nitrosobenzoic acid (CAS 104932-55-0) possesses a molecular weight of 179.13 g/mol, which is 16.00 Da (8.2%) lower than that of its nitro analog, 4-formyl-3-nitrobenzoic acid (CAS 604000-99-9, MW 195.13 g/mol) . This mass difference arises from the replacement of a nitroso group (-NO, 30.01 Da) with a nitro group (-NO₂, 46.01 Da). In mass spectrometry-guided screening or synthetic workflows requiring precise mass filtering, this distinction is critical for unambiguous identification and quantification. The monoisotopic mass of 4-formyl-3-nitrosobenzoic acid is 179.02186 Da, compared to 195.01677 Da for the nitro analog [1].

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Lipophilicity (XLogP) Comparison: 4-Formyl-3-nitrosobenzoic Acid vs. 4-Formylbenzoic Acid

The computed lipophilicity (XLogP) of 4-formyl-3-nitrosobenzoic acid is 0.3, whereas its unsubstituted analog, 4-formylbenzoic acid (CAS 619-66-9), exhibits an XLogP of 1.3 [1]. This 1.0 log unit decrease reflects the enhanced polarity introduced by the nitroso group, which reduces the compound's partition into hydrophobic phases by approximately 10-fold. In reversed-phase HPLC, this difference translates to a shorter retention time for 4-formyl-3-nitrosobenzoic acid under standard C18 conditions, facilitating separation from less polar byproducts or analogs .

Drug Design ADME Chromatography

Topological Polar Surface Area (TPSA) Variation: 4-Formyl-3-nitrosobenzoic Acid vs. 3-Nitrosobenzoic Acid

4-Formyl-3-nitrosobenzoic acid has a computed TPSA of 83.8 Ų, which is significantly higher than that of 3-nitrosobenzoic acid (CAS 701-46-2), which has a TPSA of approximately 66.8 Ų (based on a nitroso group and a carboxylic acid group without the additional formyl group) . The formyl group contributes an additional ~17 Ų of polar surface area, increasing the compound's hydrogen-bonding capacity and influencing its oral bioavailability and blood-brain barrier penetration predictions. Compounds with TPSA > 80 Ų are generally considered to have reduced passive membrane permeability compared to those with TPSA < 60 Ų [1].

Drug-likeness QSAR Bioavailability

Hydrogen Bond Acceptor Count as a Reactivity Determinant: Nitroso vs. Nitro Analogs

4-Formyl-3-nitrosobenzoic acid contains 5 hydrogen bond acceptor sites (two carbonyl oxygens from the carboxylic acid and formyl groups, and one oxygen from the nitroso group, plus the nitroso nitrogen lone pair), compared to 5 hydrogen bond acceptors for 4-formyl-3-nitrobenzoic acid and only 3 for 4-formylbenzoic acid [1]. The nitroso group (-N=O) offers distinct electronic and steric properties compared to the nitro group (-NO₂), including a lower oxidation state and the capacity to participate in nitroso-ene reactions, cycloadditions, and metal coordination [2]. This differential acceptor profile influences the compound's ability to engage in specific non-covalent interactions in biological systems or to direct regioselective transformations in synthetic sequences.

Synthetic Chemistry Reactivity Prediction Molecular Recognition

Ionization and Solubility Profile Differentiation from 4-Formylbenzoic Acid

The presence of the electron-withdrawing nitroso group at the 3-position lowers the pKa of the benzoic acid moiety in 4-formyl-3-nitrosobenzoic acid relative to 4-formylbenzoic acid. While experimental pKa values are not publicly available for this compound, class-level inference based on Hammett σ constants predicts a pKa decrease of approximately 0.5–1.0 units compared to 4-formylbenzoic acid (pKa ~3.77 for the parent acid) [1]. This enhanced acidity improves aqueous solubility at physiological pH and may influence the compound's extraction efficiency in liquid-liquid partitioning protocols, as well as its crystallization behavior from pH-adjusted solutions [2].

Formulation Crystallization Purification

Exact Mass for High-Resolution Mass Spectrometry (HRMS) Identification

The exact monoisotopic mass of 4-formyl-3-nitrosobenzoic acid is 179.02186 Da ([M+H]⁺ = 180.02914 Da for the protonated form), which differs from the exact mass of 4-formyl-3-nitrobenzoic acid (195.01677 Da) by 15.99491 Da, and from 4-formylbenzoic acid (150.03169 Da) by 28.99017 Da . These differences are readily resolved by high-resolution mass spectrometry (HRMS) instruments operating at resolutions >30,000 (FWHM). For applications requiring unambiguous identification of this compound in complex biological matrices or reaction mixtures, HRMS provides a definitive analytical signature that cannot be mimicked by the nitro or unsubstituted analogs [1].

Metabolomics Forensic Chemistry Analytical Validation

Optimal Research and Industrial Application Scenarios for 4-Formyl-3-nitrosobenzoic Acid (CAS 104932-55-0)


Synthesis of Heterocyclic Scaffolds via Nitroso Cycloaddition Chemistry

The unique nitroso group in 4-formyl-3-nitrosobenzoic acid enables participation in nitroso-Diels–Alder cycloadditions and nitroso-ene reactions to construct nitrogen-containing heterocycles such as 1,2-oxazines and oxaziridines [1]. This reactivity is unavailable to the nitro analog (4-formyl-3-nitrobenzoic acid) or the unsubstituted 4-formylbenzoic acid, making 4-formyl-3-nitrosobenzoic acid the preferred starting material for generating libraries of nitrogen-oxygen heterocycles with potential biological activity.

Precursor for Site-Specific Bioconjugation via Nitroso-Aromatic Chemistry

Nitrosoarenes can react with thiols to form sulfinamide adducts, a reversible covalent modification exploited in covalent inhibitor design and protein labeling [1]. The presence of both a nitroso group (electrophilic) and a formyl group (capable of oxime/hydrazone formation) positions 4-formyl-3-nitrosobenzoic acid as a bifunctional linker for stepwise bioconjugation strategies, a capability not shared by 3-nitrosobenzoic acid which lacks the second reactive handle.

Analytical Reference Standard for Nitroso-Aromatic Metabolite Identification

Given its distinct exact mass (179.02186 Da) and characteristic fragmentation pattern in MS/MS, 4-formyl-3-nitrosobenzoic acid can serve as an analytical reference standard for identifying nitroso-aromatic metabolites or degradation products in pharmaceutical and environmental samples [1]. Its TPSA of 83.8 Ų and XLogP of 0.3 provide predictable chromatographic retention behavior that differentiates it from other benzoic acid derivatives in untargeted metabolomics workflows .

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitroso group is a versatile ligand for transition metals, capable of binding through either nitrogen or oxygen in η¹ or η² coordination modes [1]. 4-Formyl-3-nitrosobenzoic acid combines a metal-coordinating nitroso group with a carboxylic acid and a formyl group, enabling the construction of porous coordination networks with tunable topology. This multifunctional ligand architecture offers advantages over simpler ligands like 3-nitrosobenzoic acid or 4-formylbenzoic acid by providing additional nodes for framework extension and post-synthetic modification .

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